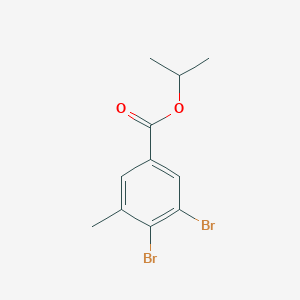

Propan-2-yl 3,4-dibromo-5-methylbenzoate

Description

Contextualization of Substituted Benzoate (B1203000) Esters in Synthetic Chemistry and Research

Substituted benzoate esters are a cornerstone of synthetic organic chemistry, valued for their versatility as intermediates, protecting groups, and core components of biologically active molecules. The ester functionality itself is relatively stable but can be readily hydrolyzed or transformed into other functional groups, providing a strategic linchpin in multistep syntheses. The aromatic ring can be functionalized through electrophilic substitution reactions, with the nature and position of existing substituents dictating the regioselectivity of subsequent transformations. In the realm of medicinal chemistry, the benzoate scaffold is a common feature in drug molecules, where substituents on the ring are systematically varied to modulate pharmacological activity, solubility, and metabolic stability.

Significance of Bromine Functionality in Aromatic Systems and its Synthetic Implications

The incorporation of bromine atoms into aromatic systems is a pivotal strategy in organic synthesis. Bromine, as a halogen, exerts a deactivating yet ortho-, para-directing influence on electrophilic aromatic substitution due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. This directing effect is a powerful tool for controlling the regiochemistry of further functionalization.

Furthermore, the carbon-bromine bond serves as a versatile synthetic handle. Organobromine compounds are key precursors for a wide array of transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings, which are fundamental for the construction of complex organic molecules. The reactivity of the C-Br bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making brominated aromatics invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org

Overview of Research Trajectories for Complex Halogenated Ester Systems

Research into complex halogenated ester systems is a dynamic and expanding field, driven by the quest for new molecules with tailored properties. Current research trajectories can be broadly categorized into several key areas:

Methodology Development: A significant focus is on the development of novel and efficient methods for the selective halogenation and esterification of complex aromatic substrates. This includes the use of new catalysts, such as palladium-based systems for directed C-H bond functionalization, to achieve regioselectivities that are not accessible through classical electrophilic substitution reactions. nih.govrsc.org

Medicinal Chemistry: There is extensive research into the synthesis and biological evaluation of halogenated esters as potential therapeutic agents. The introduction of halogens can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Structure-activity relationship (SAR) studies of halogenated benzoic acid esters are actively pursued to optimize their pharmacological profiles for various diseases. researchgate.netnih.gov

Materials Science: Halogenated aromatic compounds, including esters, are investigated for their potential in materials science. The presence of heavy atoms like bromine can influence properties such as flame retardancy, liquid crystallinity, and performance in organic electronic devices.

Environmental and Biological Studies: The environmental fate and biological impact of polyhalogenated aromatic compounds are areas of ongoing investigation. This includes studying their persistence, bioaccumulation, and potential toxicity. nih.gov

Historical Development and Contemporary Relevance of Propan-2-yl 3,4-dibromo-5-methylbenzoate Analogues

The historical development of brominated organic compounds dates back to the 19th century, with early applications in medicine and dyes. The industrial-scale production of bromine and its compounds surged in the 20th century, driven by applications such as gasoline additives and agricultural chemicals. Over time, the focus has shifted towards more specialized applications in pharmaceuticals and flame retardants. nih.gov

The contemporary relevance of analogues of this compound lies primarily in their potential as intermediates in the synthesis of more complex molecules. For instance, the closely related compound, Methyl 3,5-dibromo-4-methylbenzoate, has been identified as an important intermediate in the synthesis of various natural products, including fungal metabolites and isocoumarins. researchgate.netrsc.org

The polysubstituted nature of these compounds makes them interesting candidates for SAR studies in medicinal chemistry. The specific substitution pattern of two bromine atoms and a methyl group can influence the electronic distribution and steric profile of the molecule, which in turn can affect its interaction with biological targets. Research into the biological activity of substituted bromobenzoates continues to be an active area. nih.gov The development of new catalytic methods for the regioselective bromination of substituted benzoic acids continues to be an area of active research, promising more efficient access to complex molecules like this compound and its analogues. nih.govrsc.org

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 3-Bromo-5-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | nih.gov |

| Methyl 3,5-dibromo-4-methylbenzoate | C₉H₈Br₂O₂ | 307.97 | rsc.org |

Table 2: Spectroscopic Data for an Analogous Compound: Methyl 3,5-dibromo-4-methylbenzoate

| Type of Data | Observed Values | Reference |

| ¹H NMR (CDCl₃, 500 MHz) | δ 8.23 (s, 1H), 7.90 (d, 1H, J=8 Hz), 7.33 (d, 1H, J=8 Hz), 3.94 (s, 3H), 2.48 (s, 3H) | |

| MS (ESI) | m/z (M+H) = 231.0 |

Note: The mass spectrometry data for Methyl 3-bromo-4-methylbenzoate appears to correspond to the monobrominated precursor, 3-bromo-4-methylbenzoic acid, which has a molecular weight that would result in an m/z of 231 with a methyl ester.

Properties

IUPAC Name |

propan-2-yl 3,4-dibromo-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2O2/c1-6(2)15-11(14)8-4-7(3)10(13)9(12)5-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKYZVZTMRCASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Br)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Propan 2 Yl 3,4 Dibromo 5 Methylbenzoate and Analogues

Esterification Reactions for Carboxylic Acids and Alcohols

The formation of the ester bond between the carboxylic acid (3,4-dibromo-5-methylbenzoic acid) and the alcohol (propan-2-ol) is the final key step in synthesizing the target compound. Various methods exist, from classic acid-catalyzed reactions to milder, modern techniques designed to accommodate sensitive or sterically hindered substrates.

Fischer Esterification Variants for Propan-2-yl 3,4-dibromo-5-methylbenzoate Synthesis

Fischer-Speier esterification is a cornerstone of ester synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this would involve reacting 3,4-dibromo-5-methylbenzoic acid with propan-2-ol.

The reaction is an equilibrium process. masterorganicchemistry.com To achieve high yields of the desired ester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol (propan-2-ol), which also serves as the solvent, and by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com Common acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction rate can be influenced by steric hindrance around the carboxylic acid, which in this case includes a bromine atom ortho to the carboxyl group. Kinetic studies on similar systems involving isopropanol (B130326) show that while the reaction proceeds, it may require elevated temperatures and extended reaction times to achieve high conversion. ucr.ac.cr

| Parameter | Condition | Purpose |

| Reactants | 3,4-dibromo-5-methylbenzoic acid, Propan-2-ol | Acid and alcohol precursors |

| Catalyst | Concentrated H₂SO₄, TsOH | Protonates the carbonyl oxygen, activating the carboxylic acid masterorganicchemistry.com |

| Solvent | Excess Propan-2-ol | Serves as reactant and solvent, shifts equilibrium masterorganicchemistry.com |

| Temperature | Reflux | Provides energy to overcome activation barrier |

| Water Removal | Dean-Stark Apparatus | Removes water to drive equilibrium towards ester formation masterorganicchemistry.com |

Transesterification Approaches to this compound

Transesterification is an alternative route where a more common ester of the carboxylic acid, such as a methyl or ethyl ester, is converted into the desired isopropyl ester. This process involves reacting the starting ester (e.g., Methyl 3,4-dibromo-5-methylbenzoate) with a large excess of propan-2-ol. The reaction can be catalyzed by either acids (H₂SO₄) or bases (e.g., potassium hydroxide (B78521), KOH, or sodium isopropoxide). ui.ac.idresearchgate.net

Alkaline-catalyzed transesterification is often faster and proceeds under milder conditions than acid-catalyzed methods. ui.ac.id The mechanism involves the nucleophilic attack of the isopropoxide ion on the carbonyl carbon of the starting ester. The equilibrium is driven by the large excess of propan-2-ol. This method is particularly prevalent in the synthesis of fatty acid isopropyl esters and can be adapted for aromatic esters. ui.ac.idresearchgate.netui.ac.id

Microwave-Assisted Esterification Techniques for Enhanced Yields

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net In the context of esterification, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. mdpi.comresearchgate.net

This enhancement is due to the efficient and rapid heating of the polar reactants (carboxylic acid, alcohol) and catalyst by direct coupling with microwave energy. researchgate.net Microwave-assisted Fischer esterification of substituted benzoic acids has been shown to be highly effective, achieving good yields in as little as 15 minutes under sealed-vessel conditions. researchgate.net Similarly, coupling reagent-mediated syntheses can also be accelerated using microwave energy, providing a rapid and efficient route to esters under mild conditions. nih.gov For example, DCC coupling reactions that give poor yields under standard conditions have been successfully driven to completion in minutes with microwave assistance. nih.gov

Precursor Synthesis and Halogenation Strategies

The availability of the starting material, 3,4-dibromo-5-methylbenzoic acid, is critical. Its synthesis requires a strategic approach to introducing the substituents onto the aromatic ring with the correct regiochemistry.

Synthesis of 3,4-Dibromo-5-methylbenzoic Acid Precursors

A plausible synthetic route to 3,4-dibromo-5-methylbenzoic acid begins with a more readily available precursor, such as 3-methylbenzoic acid (m-toluic acid). wikipedia.orgmedchemexpress.com However, direct dibromination of m-toluic acid is problematic due to competing directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups, which would lead to a mixture of isomers.

A more controlled and regioselective synthesis would involve a multi-step process. One logical pathway begins with 1-bromo-3,5-dimethylbenzene.

Oxidation: The starting material, 1-bromo-3,5-dimethylbenzene, undergoes selective oxidation of one of its methyl groups to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, followed by acidification. chemicalbook.com This reaction yields 3-bromo-5-methylbenzoic acid . chemicalbook.com

Electrophilic Bromination: The second bromine atom is introduced via electrophilic aromatic substitution on 3-bromo-5-methylbenzoic acid. In this molecule, the regiochemical outcome is controlled by the directing effects of the three existing substituents:

-CH₃ group: Activating and ortho-, para-directing (to positions 2, 4, 6).

-COOH group: Deactivating and meta-directing (to position 5).

-Br atom: Deactivating but ortho-, para-directing (to positions 2, 4, 6).

The strongly activating methyl group has the dominant influence on the position of the incoming electrophile. It directs the bromination to its ortho positions (4 and 6). Position 4 is favored over position 6 due to reduced steric hindrance. Therefore, bromination of 3-bromo-5-methylbenzoic acid with bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) is expected to selectively yield the desired 3,4-dibromo-5-methylbenzoic acid product.

Regioselective Bromination Techniques for Substituted Benzoic Acids and Their Precursors

The synthesis of the target compound's precursor, 3,4-dibromo-5-methylbenzoic acid, from a simpler starting material like 3-methylbenzoic acid presents a significant regiochemical challenge. Traditional electrophilic aromatic substitution is complicated by the competing directing effects of the electron-withdrawing carboxylic acid group (meta-directing) and the electron-donating methyl group (ortho-, para-directing). Consequently, achieving the desired 3,4-dibromo substitution pattern on a 5-methylbenzoic acid core requires advanced synthetic strategies that override these natural selectivities.

Classic bromination methods for benzoic acids often necessitate harsh conditions, such as high temperatures or the use of strong acids. nih.gov However, modern organometallic catalysis offers milder and more selective alternatives. Palladium(II)-catalyzed C–H bromination has emerged as a powerful tool for functionalizing benzoic acid derivatives in a site-selective manner. nih.govrsc.orgrsc.org This technique typically employs a directing group to guide the catalyst to a specific C-H bond, enabling bromination at positions that are difficult to access via conventional electrophilic substitution. rsc.orgrsc.org For instance, Pd-catalyzed reactions using reagents like N-bromophthalimide (NBP) can achieve meta-C-H bromination with high selectivity, even on complex di-substituted benzoic acids. nih.govrsc.org These methods are often tolerant of various functional groups and can provide valuable, multi-halogenated products in a single, straightforward step. rsc.org

Another approach involves the use of specific brominating agents and conditions designed to favor certain isomers. The choice of brominating reagent, solvent, and the presence of additives can influence the reaction's outcome. For instance, bromination of some substrates can be achieved using a bromide/bromate mixture, which generates the reactive species in situ. researchgate.netrsc.org

Optimization of Bromination Conditions and Reagent Selection

Optimizing the bromination step is critical for maximizing the yield of the desired 3,4-dibromo-5-methylbenzoic acid precursor while minimizing the formation of unwanted isomers and byproducts. This optimization involves careful selection of the brominating agent, catalyst, solvent, and reaction temperature.

Brominating Agents: A variety of reagents can be used for the bromination of aromatic rings.

Molecular Bromine (Br₂): The traditional reagent, often used with a Lewis acid catalyst. However, its use can sometimes lead to a lack of selectivity and requires harsh conditions. orgsyn.org

N-Bromoamides and N-Bromoimides: Reagents such as N-bromosuccinimide (NBS) and N-bromophthalimide (NBP) are often milder and more selective than Br₂. rsc.orggoogle.com NBP, in conjunction with a palladium catalyst, has proven effective for the meta-bromination of benzoic acid derivatives. rsc.org Visible light can also be used to promote site-selective aliphatic C-H bromination with N-bromoamides, highlighting the diverse reactivity of these reagents. acs.org

Reaction Conditions: The conditions under which bromination is performed have a profound impact on the reaction's success.

Catalyst: For challenging transformations, a catalyst is often essential. Palladium(II) acetate (B1210297) is a common catalyst for directed C-H bromination. nih.govrsc.org The reaction may also require a ligand, such as N-Ac-Gly-OH, and an acid additive to achieve optimal yields. nih.gov

Solvent: The choice of solvent can affect reagent solubility and reaction kinetics. Hexafluoroisopropanol (HFIP) has been used as a solvent in Pd-catalyzed bromination reactions. nih.gov

Temperature: Reaction temperatures must be carefully controlled. Pd-catalyzed C-H bromination of benzoic acid derivatives has been successfully carried out at 60 °C. nih.gov

The table below summarizes optimized conditions for the Pd-catalyzed meta-C-H bromination of various benzoic acid derivatives, which showcases the parameters relevant to synthesizing the precursor for this compound.

Table 1: Optimized Conditions for Pd-Catalyzed meta-C–H Bromination of Benzoic Acid Derivatives

| Parameter | Condition/Reagent | Reference |

|---|---|---|

| Substrate | Benzoic acid derivative with directing group | nih.gov |

| Catalyst | Pd(OAc)₂ (0.01 mmol) | nih.gov |

| Ligand | N-Ac–Gly–OH (0.06 mmol) | nih.gov |

| Brominating Agent | N-bromophthalimide (NBP) or similar | nih.govrsc.org |

| Acid Additive | A-1 (0.05 mmol) | nih.gov |

| Solvent | HFIP (1 mL) | nih.gov |

| Temperature | 60 °C | nih.gov |

| Atmosphere | Argon | nih.gov |

Catalyst Systems and Reaction Optimization for this compound Formation

The final step in the synthesis is the esterification of 3,4-dibromo-5-methylbenzoic acid with propan-2-ol. The most common method for this transformation is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.com This reaction is an equilibrium process, and optimization is geared towards shifting the equilibrium to favor the ester product. masterorganicchemistry.com Key strategies include using a large excess of one reactant (usually the alcohol) or removing water as it is formed. masterorganicchemistry.com

Homogeneous Catalysis in Esterification of Brominated Benzoates

Homogeneous catalysts are dissolved in the reaction medium and are highly effective for esterification.

Mineral Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the conventional catalysts for Fischer esterification. google.comnumberanalytics.comnih.gov They function by protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. numberanalytics.com

N-Bromosuccinimide (NBS): Interestingly, NBS, typically known as a brominating agent, has also been employed as an efficient and selective metal-free catalyst for the direct esterification of substituted benzoic acids. nih.gov This method is tolerant of air and moisture and allows for a simple synthetic and isolation procedure. nih.gov

Triphenylphosphine (B44618)/N-halosuccinimide Systems: A combination of triphenylphosphine (PPh₃) and N-bromo- or N-iodosuccinimide can also be used for ester preparation. nih.gov However, a significant drawback is the formation of triphenylphosphine oxide as a byproduct in equimolar amounts, which can be difficult to remove during purification. nih.gov

Heterogeneous Catalysts for Enhanced this compound Yields

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the reaction product and potential for recycling, which aligns with the principles of green chemistry. mdpi.comdergipark.org.tr

Modified Clays: Montmorillonite K10 clay, an easily available material, can be activated with orthophosphoric acid to create a potent solid acid catalyst (PMK). ijstr.org This modified clay has been shown to be an efficient catalyst for the esterification of substituted benzoic acids with various alcohols under solvent-free conditions. ijstr.org

Zeolites: These microporous aluminosilicate (B74896) minerals are effective solid acid catalysts for various organic reactions, including esterification. nih.govmdpi.com H-beta zeolites, for example, have demonstrated superior performance in the benzoylation of phenol (B47542) with benzoic acid, a related reaction involving ester intermediates. mdpi.com

Supported Nanoparticles: Iron oxide nanoparticles supported on a mesoporous silica (B1680970) material like SBA-15 have been developed as an efficient and recoverable catalyst for the solvent-free esterification of various carboxylic acids. mdpi.com

Ion-Exchange Resins: Solid acid catalysts like Amberlyst-15, a sulfonated polystyrene resin, are widely used in esterification reactions. dergipark.org.trresearchgate.net They offer good catalytic activity and can be easily filtered off after the reaction. dergipark.org.tr

Table 2: Comparison of Heterogeneous Catalysts for Esterification of Benzoic Acid

| Catalyst | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Phosphoric Acid Modified Montmorillonite K10 (PMK) | 10 wt% catalyst, solvent-free, reflux, 5 hours | High yields, no solvent required, readily available material | ijstr.org |

| H-Beta Zeolites | Solvent-free, 190 °C | High conversion and selectivity, shape selectivity | mdpi.com |

| Supported Iron Oxide Nanoparticles (FeNP/SBA-15) | Solvent-free, optimized time and temperature | High activity, excellent recyclability, economic | mdpi.com |

| Amberlyst-15 | 55-75 °C, excess alcohol | Commercially available, effective solid acid, reusable | dergipark.org.trresearchgate.net |

Solvent Effects and Reaction Condition Optimization (Temperature, Pressure, Time)

The optimization of reaction conditions is paramount for maximizing the yield of this compound.

Solvent Effects: The choice of solvent can significantly influence the esterification reaction. numberanalytics.com An ideal solvent should be inert and capable of dissolving the reactants. numberanalytics.com Solvents with a high dielectric constant can enhance the reaction rate by stabilizing the transition state. numberanalytics.com Common solvents include toluene (B28343), dichloromethane, and acetonitrile (B52724). numberanalytics.com However, thermodynamic studies show that solvents can have a strong impact on the reaction equilibrium itself; for example, acetonitrile (ACN) promotes the esterification of acetic acid, whereas dimethylformamide (DMF) strongly suppresses it. elsevierpure.com For Fischer esterification, a solvent like toluene is often used in conjunction with a Dean-Stark apparatus to azeotropically remove water, thereby driving the reaction to completion. numberanalytics.commasterorganicchemistry.com

Temperature, Pressure, and Time:

Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or decarboxylation of the acid. numberanalytics.com The optimal temperature for Fischer esterification is often in the range of 50–100 °C, depending on the specific reactants and catalyst. numberanalytics.com

Pressure: Pressure can be a significant factor, especially when dealing with volatile reactants or products. numberanalytics.com Running the reaction under reduced pressure can help remove volatile products like water, shifting the equilibrium forward. researchgate.net Conversely, increasing the pressure can help retain volatile reactants in the mixture. numberanalytics.com

Time: Esterification is an equilibrium reaction, and sufficient time must be allowed for the reaction to approach completion. The optimal reaction time is determined by monitoring the reaction's progress, often through techniques like chromatography.

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and sustainable. nih.govfrontiersin.org These principles can be applied to both the bromination and esterification steps in the synthesis of this compound.

Greener Bromination:

Atom-Efficient Reagents: Using a bromide/bromate couple (prepared from the alkaline intermediate of industrial bromine recovery) as a brominating reagent is an eco-friendly approach. researchgate.netrsc.org This method avoids the direct handling of hazardous liquid bromine and demonstrates high bromine atom efficiency. rsc.org

Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives such as diethyl carbonate is a key improvement. scilit.com

Greener Esterification:

Catalyst Selection: The use of recyclable heterogeneous catalysts like modified clays, zeolites, or supported nanoparticles is a cornerstone of green esterification. mdpi.comdergipark.org.trijstr.org These solid catalysts eliminate the need for corrosive mineral acids and simplify product purification, reducing waste. mdpi.comdergipark.org.tr

Solvent-Free Reactions: Performing the esterification under solvent-free (neat) conditions, where the alcohol reactant also serves as the solvent, is a highly effective green strategy. mdpi.comijstr.org This minimizes waste and simplifies the process.

Alternative Catalysts: Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are emerging as novel, environmentally friendly dual solvent-catalysts for esterification. dergipark.org.trresearchgate.net They are often biodegradable, have low cost, and can be easily separated and reused. dergipark.org.tr

Bio-based Routes: On a broader scale, developing production pathways from renewable resources represents a significant advancement in green chemistry. nih.gov For example, engineered microorganisms have been used to produce benzoic acid from glucose, offering a potential bio-based starting point for the synthesis of benzoate (B1203000) derivatives. nih.gov

Solvent-Free or Environmentally Benign Solvent Methodologies

The use of volatile organic compounds (VOCs) as solvents in chemical synthesis is a significant contributor to environmental pollution. Consequently, a key aspect of green chemistry is the development of solvent-free reactions or the substitution of hazardous solvents with more environmentally benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG).

Another strategy involves the use of environmentally friendly solvents. Water, for example, has been employed as a solvent for the efficient synthesis of various substituted heterocyclic compounds, such as benzothiazole-2-thiols, in excellent yields and short reaction times without the need for metal catalysts or ligands. rsc.orgresearchgate.net Ethanol is another green solvent that has been utilized in the catalyst-free synthesis of substituted benzimidazoles and benzothiazoles at room temperature, resulting in nearly quantitative yields and high atom economy. bohrium.com The synthesis of 2,3-disubstituted benzo[b]thiophenes has also been accomplished in high yields using ethanol as a solvent with safe and inexpensive inorganic reagents. uwf.edu

For the synthesis of benzoate esters specifically, deep eutectic solvents (DES) have been shown to be applicable for catalytic applications in esterification reactions. researchgate.net Furthermore, the one-pot solvent-free synthesis of sodium benzoate from the oxidation of benzyl (B1604629) alcohol has been demonstrated using an efficient AuAg/TiO2 catalyst, highlighting the potential for direct synthesis from precursor materials without the need for traditional solvents. rsc.org

The following table summarizes various environmentally benign synthetic methodologies applicable to the formation of benzoate esters and related compounds.

| Reaction/Product Type | Methodology | Solvent | Catalyst | Key Advantages |

| Substituted Benzothiazoles | Microwave-assisted | Solvent-free | NaY zeolite | Clean, fast, efficient, low cost |

| Benzothiazole-2-thiols | Cyclization | Water | None (metal/ligand-free) | Excellent yield, short reaction time |

| Substituted Benzimidazoles | Condensation | Ethanol | None (catalyst-free) | Nearly quantitative yield, high atom economy |

| 2,3-disubstituted benzo[b]thiophenes | Electrophilic Cyclization | Ethanol | Inorganic reagents | High yields, mild conditions |

| Sodium Benzoate | Oxidation of Benzyl Alcohol | Solvent-free | AuAg/TiO2 | One-pot, efficient |

| Benzoic Acid Esterification | Esterification | - | Deep Eutectic Solvents | Green catalyst application |

These examples demonstrate a clear trend towards the elimination or replacement of hazardous solvents in the synthesis of aromatic compounds, providing a strong foundation for developing a green synthetic route to this compound.

Atom Economy and Waste Minimization in Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, and no waste is generated.

The synthesis of this compound via the direct esterification of 3,4-dibromo-5-methylbenzoic acid with propan-2-ol is an example of a condensation reaction. In this reaction, a molecule of water is eliminated for every molecule of the ester formed. This inherent loss of a byproduct means the reaction cannot achieve a 100% atom economy.

The theoretical percent atom economy for this esterification can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound:

Reactants:

3,4-dibromo-5-methylbenzoic acid (C₈H₆Br₂O₂)

Propan-2-ol (C₃H₈O)

Product:

this compound (C₁₁H₁₂Br₂O₂)

Water (H₂O) - Byproduct

The table below details the molecular weights and the calculation of atom economy for this reaction.

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 3,4-dibromo-5-methylbenzoic acid | C₈H₆Br₂O₂ | 309.94 | Reactant |

| Propan-2-ol | C₃H₈O | 60.10 | Reactant |

| Total Reactants | 370.04 | ||

| This compound | C₁₁H₁₂Br₂O₂ | 352.02 | Product |

| Water | H₂O | 18.02 | Byproduct |

| Atom Economy Calculation | (352.02 / 370.04) x 100 | ~95.13% |

While an atom economy of approximately 95.13% is relatively high, waste is still generated. To minimize waste, several strategies can be employed. The use of a catalyst, for instance, can improve reaction efficiency and selectivity, reducing the formation of unwanted side products. researchgate.netgoogle.com In the context of benzoic acid esterification, various catalysts have been studied, including tin(II) compounds and p-toluenesulfonic acid. researchgate.netgoogle.com The development of recyclable catalysts, such as copper ferrite (B1171679) nanoparticles used in the synthesis of 2-thio-substituted benzothiazoles, further contributes to waste reduction by eliminating the need for catalyst separation and disposal after each cycle. eurjchem.com

Furthermore, process optimization, such as controlling reaction temperature and time, can maximize the conversion of reactants to the desired product, thereby minimizing the amount of unreacted starting materials that would need to be separated and potentially discarded. researchgate.net The economics of an esterification process are improved when the complexity and time required for the physical separation of the product from catalysts, excess reactants, and byproducts are low. google.com

Advanced Spectroscopic and Structural Elucidation of Propan 2 Yl 3,4 Dibromo 5 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Propan-2-yl 3,4-dibromo-5-methylbenzoate. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

Elucidation of Proton and Carbon Chemical Shifts Influenced by Bromine and Ester Groups

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic environment of each nucleus. The electron-withdrawing nature of the two bromine atoms and the ester functionality significantly influences the chemical shifts of the aromatic protons and carbons. The bromine atoms, through their inductive effect, deshield the adjacent aromatic protons and carbons, causing them to resonate at a lower field (higher ppm values). spcmc.ac.in The ester group also contributes to this deshielding effect on the aromatic ring.

The propan-2-yl group will exhibit characteristic signals: a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The chemical shift of the methine proton will be shifted downfield due to its proximity to the electron-withdrawing ester oxygen.

Predicted ¹H NMR Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H-2 | 7.8 - 8.0 | d |

| Aromatic H-6 | 7.6 - 7.8 | d |

| Isopropyl CH | 5.1 - 5.3 | sept |

| Aromatic CH₃ | 2.4 - 2.6 | s |

| Isopropyl CH₃ | 1.3 - 1.5 | d |

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 163 - 165 |

| Aromatic C-1 | 133 - 135 |

| Aromatic C-2 | 130 - 132 |

| Aromatic C-3 | 125 - 127 |

| Aromatic C-4 | 128 - 130 |

| Aromatic C-5 | 138 - 140 |

| Aromatic C-6 | 128 - 130 |

| Isopropyl CH | 69 - 71 |

| Aromatic CH₃ | 20 - 22 |

| Isopropyl CH₃ | 21 - 23 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for this compound Structural Confirmation

To definitively assign all proton and carbon signals and confirm the proposed structure, a suite of 2D NMR experiments is essential. spectroscopyonline.comresearchgate.netspectroscopyonline.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the isopropyl methine proton and the isopropyl methyl protons. It would also show a weak long-range coupling between the aromatic protons H-2 and H-6. spectroscopyonline.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton to its attached carbon. For instance, the aromatic proton signal at ~7.8-8.0 ppm would correlate with the carbon signal at ~130-132 ppm. researchgate.netspectroscopyonline.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:

The isopropyl methine proton to the carbonyl carbon.

The aromatic protons (H-2 and H-6) to the carbonyl carbon.

The aromatic methyl protons to the C-5, C-4, and C-6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOESY correlation would be expected between the isopropyl methine proton and the aromatic proton at the C-6 position, providing evidence for the orientation of the ester group relative to the aromatic ring. nih.govyoutube.com

Advanced NMR Studies on Conformational Dynamics and Rotational Barriers

The propan-2-yl group and the ester linkage are not static and can exhibit conformational dynamics. The rotation around the C(aromatic)-C(O) bond and the C-O bond of the ester can be investigated using variable temperature NMR studies. researchgate.net By monitoring changes in chemical shifts or the coalescence of signals at different temperatures, the energy barriers for these rotational processes can be determined. While significant rotational barriers are not anticipated to be high for this specific molecule, such studies can provide valuable insights into its conformational preferences and flexibility in solution. researchgate.netthieme-connect.de

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are instrumental in identifying the functional groups present in this compound.

Vibrational Analysis of Carbonyl, Aromatic Ring, and C-Br Modes in this compound

The infrared and Raman spectra of this compound will be dominated by several key vibrational modes:

Carbonyl (C=O) Stretch: A strong absorption in the FTIR spectrum is expected in the range of 1715-1730 cm⁻¹. spcmc.ac.inspectroscopyonline.com This is a characteristic band for aromatic esters. The corresponding Raman signal is typically weaker.

Aromatic Ring (C=C) Stretches: The aromatic ring will give rise to a series of bands in the region of 1600-1450 cm⁻¹. These absorptions confirm the presence of the benzene (B151609) ring.

C-O Stretch: The ester C-O stretching vibrations will appear as strong bands in the FTIR spectrum, typically in the 1300-1100 cm⁻¹ region. spectroscopyonline.com

C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. spectroscopyonline.com These bands are often strong in the Raman spectrum.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1715 - 1730 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ester C-O | Stretch | 1300 - 1100 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C-H (aliphatic) | Stretch | 2980 - 2850 |

| C-Br | Stretch | 600 - 500 |

Influence of Halogenation on Characteristic Absorption Bands

The presence of the two bromine atoms on the aromatic ring has a discernible effect on the vibrational frequencies. The electron-withdrawing nature of the halogens can influence the electronic distribution within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For a molecule like this compound, HRMS provides an unambiguous molecular formula and offers deep insights into its structure through the analysis of fragmentation patterns.

The choice of ionization technique is critical in mass spectrometry, as it dictates the nature of the resulting mass spectrum.

Electron Ionization (EI-MS): This is a high-energy technique that typically causes extensive fragmentation of the analyte molecule. The resulting mass spectrum is a "fingerprint" rich in structural information. For this compound, the molecular ion ([M]•+) would be observed, and its high-resolution measurement would confirm the elemental composition (C₁₁H₁₂Br₂O₂). The fragmentation pattern is predictable based on the functional groups present. libretexts.org Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orgdocbrown.info

Expected primary fragmentations would include:

Loss of the isopropoxy radical (•OCH(CH₃)₂): This would lead to the formation of a very stable 3,4-dibromo-5-methylbenzoyl acylium ion. This is often a prominent peak in the spectra of benzoate (B1203000) esters. docbrown.info

Loss of the isopropyl group: Cleavage of the C-O bond can result in the loss of a propyl radical, or through rearrangement, the loss of propene.

Loss of Bromine: Sequential loss of the two bromine atoms (•Br) from the molecular ion or other fragments is also a characteristic fragmentation pathway for halogenated compounds. csbsju.edu

Fragments from the ester chain: The isopropyl cation [CH(CH₃)₂]⁺ is a stable secondary carbocation and would be expected. docbrown.info

Electrospray Ionization (ESI-MS): In contrast, ESI is a "soft" ionization technique that imparts little excess energy to the molecule. researchgate.net It is ideal for confirming molecular weight. When analyzed via ESI in positive ion mode, the compound would primarily be observed as the protonated molecule, [M+H]⁺. It can also form adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). Fragmentation can be induced in the gas phase through techniques like collision-induced dissociation (CID), which would likely yield the same stable acylium ion seen in EI-MS. nih.gov

Predicted EI-MS Fragmentation Data for this compound

| m/z (Nominal Mass) | Proposed Ion Formula | Identity/Origin |

| 350/352/354 | [C₁₁H₁₂Br₂O₂]⁺ | Molecular Ion Peak Cluster ([M]•+) |

| 291/293/295 | [C₈H₅Br₂O]⁺ | Loss of isopropoxy group (•OCH(CH₃)₂) |

| 273/275 | [C₁₁H₁₂BrO₂]⁺ | Loss of one bromine atom (•Br) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

A definitive feature in the mass spectrum of a bromine-containing compound is its unique isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). libretexts.org

For a molecule containing two bromine atoms, like this compound, this leads to a highly characteristic pattern of three peaks for the molecular ion and any bromine-containing fragments:

M peak: Corresponds to the ion with two ⁷⁹Br atoms.

M+2 peak: Corresponds to the ion with one ⁷⁹Br and one ⁸¹Br atom. This is the most probable combination.

M+4 peak: Corresponds to the ion with two ⁸¹Br atoms.

The relative intensity of these M, M+2, and M+4 peaks will be in a distinctive ratio of approximately 1:2:1. whitman.edunih.gov Observing this pattern provides unambiguous confirmation of the presence of two bromine atoms in the ion. This pattern would be evident for the molecular ion cluster (m/z 350, 352, 354) and for any fragments that retain both bromine atoms, such as the acylium ion (m/z 291, 293, 295).

Theoretical Isotopic Distribution for a Dibrominated Ion

| Peak | Isotopic Composition | Relative Intensity Ratio |

| M | (⁷⁹Br)(⁷⁹Br) | ~1 |

| M+2 | (⁷⁹Br)(⁸¹Br) | ~2 |

| M+4 | (⁸¹Br)(⁸¹Br) | ~1 |

X-ray Crystallography of this compound

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated. This map allows for the determination of the precise coordinates of each atom in the crystal's unit cell, yielding definitive information on bond lengths, bond angles, and torsional angles. While no specific crystal structure for this compound has been reported, this technique would provide the ultimate proof of its molecular structure in the solid state.

The data from X-ray diffraction also reveals how molecules arrange themselves in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. For the title compound, several key interactions would be anticipated:

Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors. nih.govacs.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. nih.gov In the crystal structure of this compound, one could expect to find C-Br···O interactions, where the bromine interacts with the carbonyl oxygen of a neighboring ester group, or C-Br···Br-C interactions, which are common in the crystal structures of dibrominated aromatic compounds. uchile.clmdpi.com The strength and geometry of these bonds are highly directional and play a crucial role in dictating the supramolecular architecture.

π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking. These interactions involve the face-to-face or offset stacking of the benzene rings of adjacent molecules, contributing significantly to the crystal's stability. The presence of substituents on the ring influences the geometry of this stacking.

C-H···O and C-H···π Interactions: Weak hydrogen bonds involving the methyl and isopropyl C-H groups as donors and the carbonyl oxygen or the aromatic π-system as acceptors can also be present, further stabilizing the crystal packing.

Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

| Halogen Bond | C-Br | Carbonyl Oxygen (O=C) | An interaction between the electrophilic region of a bromine atom and the lone pair of the ester's carbonyl oxygen. uchile.cl |

| Halogen Bond | C-Br | Bromine (Br-C) | An interaction between the bromine atoms of two adjacent molecules. mdpi.com |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Attractive interaction between the π-electron systems of neighboring benzene rings. uchile.cl |

The solid-state conformation of the molecule is "frozen" within the crystal lattice and is precisely determined by X-ray crystallography. It is expected that the ester functional group would be largely coplanar with the benzene ring to maximize π-conjugation. The isopropyl group, however, has rotational freedom. Its specific orientation relative to the rest of the molecule would be fixed in the solid state to optimize packing and intermolecular interactions. researchgate.net The molecule itself possesses rotatable bonds, notably the C-O and C-C bonds of the ester linkage.

In the solution phase, the molecule is much more dynamic. While the preference for planarity between the ester and the ring likely persists, the molecule would exist as an equilibrium of multiple conformers. The barrier to rotation around the single bonds would be relatively low, allowing for rapid interconversion at room temperature. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) could provide information about the average conformation in solution. A comparison between the single, static conformation observed in the crystal structure and the dynamic equilibrium present in solution provides valuable insight into the molecule's conformational flexibility and the influence of intermolecular forces on its structure.

Computational and Theoretical Investigations of Propan 2 Yl 3,4 Dibromo 5 Methylbenzoate

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are cornerstones for predicting molecular properties with high accuracy. researchgate.netepstem.net These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule. DFT, with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in studying organic molecules. researchgate.netepstem.net

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Propan-2-yl 3,4-dibromo-5-methylbenzoate, this involves determining the precise bond lengths, bond angles, and dihedral (torsion) angles.

Studies on structurally similar compounds, such as methyl 3,5-dibromo-4-methylbenzoate, reveal that the benzene (B151609) ring is essentially planar. nih.govresearchgate.net The dihedral angle between the plane of the benzene ring and the carboxylate group is a key parameter. In a related methyl ester, this angle was found to be 7.1(2)°. nih.govresearchgate.net For this compound, conformational analysis would also explore the rotation around the C-O bond of the isopropyl group to identify the most stable orientation of this moiety relative to the benzoate (B1203000) core. The optimized geometry is the basis for all further computational property predictions.

Interactive Table: Representative Optimized Geometrical Parameters for a Substituted Dibromo-Methylbenzoate Note: The following data is based on a closely related structure, methyl 3,5-dibromo-4-methylbenzoate, and serves as an illustrative example of the type of data obtained from geometry optimization.

| Parameter | Atom Pair/Group | Typical Value (Å or °) |

| Bond Length | C-Br | ~1.88 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.34 Å |

| Dihedral Angle | Benzene Ring vs. Carboxylate Group | ~7.1° |

| Data derived from crystal structure analysis of methyl 3,5-dibromo-4-methylbenzoate. nih.govresearchgate.net |

Electronic structure analysis provides a map of the electron distribution within the molecule, which is key to understanding its reactivity.

HOMO-LUMO Energetics: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests the molecule is more easily polarized and more reactive. researchgate.net For this compound, the electron-withdrawing bromine atoms and the ester group would significantly influence the energies of these orbitals.

Interactive Table: Illustrative Frontier Orbital Energies Note: This table presents typical energy values from DFT calculations on a substituted organic molecule to illustrate the concept.

| Orbital | Energy (eV) | Significance |

| HOMO | -6.7 eV | Electron-donating capability |

| LUMO | -2.6 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.1 eV | Index of chemical reactivity and stability |

| Illustrative data based on DFT calculations for similar aromatic esters. researchgate.net |

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to identify regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, negative potential would be concentrated around the oxygen atoms of the ester carbonyl group, while the regions near the hydrogen atoms and bromine atoms would show less negative or positive potential. epstem.net

Charge Distribution: Mulliken charge analysis or other charge partitioning schemes are used to calculate the partial atomic charge on each atom in the molecule. epstem.net This provides a quantitative measure of the electron distribution, highlighting the polarity of different bonds.

Computational methods can predict various types of spectra for a molecule. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. epstem.netepstem.net Theoretical values are often plotted against experimental values, and a linear regression analysis is performed. A high correlation coefficient (R²) indicates an excellent agreement between the calculated structure and the actual molecule in the solution. epstem.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. researchgate.net Because the calculations assume a harmonic oscillator model, the calculated frequencies are often systematically higher than the experimental ones. They are typically scaled by an empirical factor to improve the match with experimental data. researchgate.net

UV-Vis and ECD Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For chiral molecules, Electronic Circular Dichroism (ECD) spectra can also be simulated to determine the absolute configuration.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations study the movement of atoms and molecules over time. researchgate.net MD simulations provide a detailed view of the molecule's dynamic behavior, including its flexibility and interactions with its environment.

MD simulations can explore the conformational landscape of this compound. This is particularly important for understanding the flexibility of the isopropyl group and the ester linkage. The simulations would track the rotation around the C(ring)-C(O) and O-C(isopropyl) bonds, revealing the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape fluctuates under thermal energy. The number of rotatable bonds is a key descriptor in computational chemistry. ambeed.com

The conformation and stability of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model solvent molecules (such as water or organic solvents) surrounding the solute. These simulations can reveal specific solute-solvent interactions, such as hydrogen bonding, and show how the solvent affects the conformational preferences of the ester and isopropyl groups. For instance, a polar solvent might stabilize conformations where the polar ester group is more exposed, whereas a non-polar solvent might favor more compact structures.

Structure-Reactivity Relationship Prediction for Halogenated Benzoate Esters

The reactivity of halogenated benzoate esters, such as this compound, is significantly influenced by the nature and position of the substituents on the benzene ring. The quantitative correlation of a compound's structure with its reactivity can be effectively predicted using computational models and established principles like the Hammett equation. libretexts.org This equation provides a framework for understanding how electron-donating or electron-withdrawing groups affect the reaction rates and equilibrium constants of various organic reactions.

Computational studies on substituted benzoic acids have shown a strong correlation between the calculated properties and experimentally observed reactivity. For instance, the acid strengths (Ka) of substituted benzoic acids vary considerably with the substituent and its position. libretexts.org Electron-withdrawing groups, such as nitro groups, significantly increase acid strength, while electron-donating groups like methyl and methoxy (B1213986) groups can either have a smaller acid-strengthening effect or decrease the acid strength depending on their position. libretexts.org These electronic effects also impact the rates of reactions such as the basic hydrolysis of substituted ethyl benzoates, where electron-withdrawing groups increase the rate and electron-donating groups decrease it. libretexts.org

For this compound, the two bromine atoms at positions 3 and 4 are expected to be strongly electron-withdrawing, thereby increasing the electrophilicity of the carbonyl carbon and making the ester more susceptible to nucleophilic attack. The methyl group at the 5-position, being weakly electron-donating, will have a comparatively minor counteracting effect.

Modern computational chemistry provides powerful tools to quantify these relationships. Methods such as Density Functional Theory (DFT) can be used to calculate various molecular descriptors that correlate with reactivity. For example, calculated barrier heights for reactions like the electrophilic halogenation of benzene derivatives have shown excellent correspondence with experimental kinetic data. nih.gov Similarly, correlations have been established between calculated atomic charges on the carbonyl oxygen of substituted alkyl benzoates and experimental data, providing a direct way to characterize the nucleophilic reactivity of these molecules. nih.gov

A summary of the expected effects of the substituents in this compound on its reactivity is presented in the table below.

| Substituent | Position | Expected Electronic Effect | Predicted Impact on Reactivity |

| Bromo | 3 | Inductively electron-withdrawing | Increases electrophilicity of the carbonyl carbon; deactivates the ring to electrophilic substitution. |

| Bromo | 4 | Inductively electron-withdrawing, weakly resonance electron-donating | Increases electrophilicity of the carbonyl carbon; deactivates the ring to electrophilic substitution. |

| Methyl | 5 | Inductively and hyperconjugatively electron-donating | Decreases electrophilicity of the carbonyl carbon; weakly activates the ring to electrophilic substitution. |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those involving halogenated benzoate esters. Through the use of quantum chemical calculations, it is possible to map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and reaction pathways. montclair.edu This provides insights into the kinetics and thermodynamics of the reaction that are often difficult to obtain through experimental means alone.

For a compound like this compound, computational methods can be applied to investigate various potential reactions. For example, the mechanism of its hydrolysis can be studied by modeling the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the carbonyl carbon. Calculations can determine the structure and energy of the tetrahedral intermediate and the transition states leading to its formation and breakdown.

A pertinent example of the power of computational chemistry in this area is the study of benzoate-assisted C-H activation and C-Br bond cleavage at a Ruthenium(II) center. acs.org In this research, Density Functional Theory (DFT) calculations were instrumental in supporting a proposed reaction mechanism. The calculations revealed a process involving a reversible C-H activation, leading to the formation of an anionic cyclometalated intermediate. acs.org This intermediate was found to be more labile, allowing for the subsequent cleavage of a C-Br bond. acs.org

The computational models in such studies can also capture the subtle electronic effects of substituents on the reaction rate. For instance, in the aforementioned study, the kinetic model based on the computed mechanism successfully reproduced the rate enhancement observed with para-substituted benzoates bearing both electron-withdrawing and electron-donating groups. acs.org

The general steps involved in the computational elucidation of a reaction mechanism for a halogenated benzoate ester are outlined in the table below.

| Step | Description | Computational Methods |

| 1. Geometry Optimization | The three-dimensional structures of the reactants, products, intermediates, and transition states are determined by finding the minimum or first-order saddle points on the potential energy surface. | DFT (e.g., B3LYP, M06-2X), Ab initio methods (e.g., MP2, CCSD(T)) |

| 2. Frequency Calculation | These calculations are performed to characterize the stationary points as minima (all real frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections. | DFT, Ab initio methods |

| 3. Intrinsic Reaction Coordinate (IRC) | This calculation is used to confirm that a transition state connects the correct reactants and products by following the reaction path downhill from the transition state. | DFT, Ab initio methods |

| 4. Solvation Modeling | Since many reactions occur in solution, the effect of the solvent is incorporated using implicit or explicit solvent models to obtain more accurate energies. | Polarizable Continuum Model (PCM), SM8, etc. |

| 5. Energy Profile Construction | The relative energies of all species along the reaction pathway are plotted to visualize the reaction mechanism and determine the rate-determining step. | Single-point energy calculations with higher-level theory or larger basis sets. |

Through these computational approaches, a detailed and quantitative understanding of the reaction mechanisms involving this compound can be achieved, guiding further experimental work and the design of new chemical processes.

Reactivity and Reaction Pathways of Propan 2 Yl 3,4 Dibromo 5 Methylbenzoate

Hydrolysis and Saponification Reactions

The ester linkage in Propan-2-yl 3,4-dibromo-5-methylbenzoate is susceptible to cleavage through hydrolysis under both acidic and basic conditions, a characteristic reaction of carboxylic acid esters.

Kinetic and Mechanistic Studies of Ester Hydrolysis under Acidic and Basic Conditions

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of esters like this compound proceeds via a multi-step mechanism, typically AAC2. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropanol (B130326) yield the corresponding 3,4-dibromo-5-methylbenzoic acid. The reaction is generally first-order with respect to both the ester and the acid catalyst. researchgate.net The rate of this reaction is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The two bromine atoms, being electron-withdrawing, increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack. Conversely, the methyl group is electron-donating, which could slightly counteract this effect.

Catalytic Hydrolysis of this compound

Beyond simple acid or base catalysis, the hydrolysis of benzoate (B1203000) esters can be catalyzed by other species. For instance, phosphate (B84403) ions have been shown to catalyze the hydrolysis of certain benzoate esters. rsc.org The catalytically active species is the HPO42- ion, which acts as a nucleophile, attacking the ester's carbonyl group to form a transient acyl phosphate intermediate. rsc.org This intermediate is then hydrolyzed to yield the carboxylic acid. The mechanism is nucleophilic in nature, with the formation of a tetrahedral intermediate being the rate-limiting step. rsc.org Additionally, specialized catalytic systems, such as those employing N,N-diarylammonium pyrosulfate, have been developed for the efficient hydrolysis of esters under solvent-free conditions. organic-chemistry.org Such methods could potentially be applied to this compound.

Nucleophilic Substitution Reactions on the Aromatic Ring (e.g., bromine displacement)

The two bromine atoms on the aromatic ring of this compound are potential sites for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira) at Bromine Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. sigmaaldrich.com The general order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.org For this compound, a stepwise or double Suzuki-Miyaura coupling could be envisioned to replace one or both bromine atoms with aryl, heteroaryl, or vinyl groups. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of these couplings. libretexts.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane). libretexts.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. this compound could be coupled with various organostannanes to introduce alkyl, vinyl, aryl, or alkynyl groups at the bromine positions. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A potential side reaction is the dehalogenation of the starting material, which can sometimes be mitigated by adjusting reaction conditions or catalyst systems. reddit.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orglibretexts.org This reaction would allow for the introduction of a vinyl group at the site of a bromine atom on the aromatic ring. The reaction typically yields products with an E-configuration at the double bond. thieme-connect.de The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product. libretexts.org

Sonogashira Coupling: This reaction is a powerful method for forming C(sp2)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.org this compound could undergo Sonogashira coupling to produce alkynyl-substituted derivatives. The reaction can often be carried out under mild conditions. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)2) | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Biaryls, Styrenes |

| Stille | Organotin compound (e.g., R-SnBu3) | Pd(0) catalyst (e.g., Pd(PPh3)4) | Ketones, Biaryls |

| Heck | Alkene (e.g., CH2=CHR') | Pd(0) catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Substituted Alkenes |

| Sonogashira | Terminal Alkyne (e.g., H-C≡CR') | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) | Aryl Alkynes |

SNAr Pathways for Bromine Replacement with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the ester group (-COOR) is moderately electron-withdrawing. This deactivation might not be sufficient to facilitate SNAr reactions under standard conditions. The bromine atoms themselves are deactivating, and the methyl group is activating, further complicating the electronic landscape. Therefore, SNAr reactions on this substrate are expected to be challenging without further activation of the aromatic ring. If the reaction were to proceed, it would involve the addition of a nucleophile to the ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of a bromide ion to restore aromaticity. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Methyl-Substituted Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. byjus.com The existing substituents on the benzene ring of this compound will direct the position of any incoming electrophile. The directing effects of the substituents are as follows:

-Br (Bromo): Ortho-, para-directing, but deactivating.

-CH3 (Methyl): Ortho-, para-directing, and activating.

-COOR (Ester): Meta-directing and deactivating.

Considering the positions of these groups, the C6 position is ortho to the methyl group and meta to the ester group. The C2 position is ortho to one bromine and meta to the other, as well as being ortho to the ester group. The directing effects of the substituents are often additive. The activating methyl group will strongly direct incoming electrophiles to its ortho and para positions. However, the para position is already substituted with a bromine atom. Therefore, the most likely position for electrophilic attack is the C6 position, which is ortho to the activating methyl group and not sterically hindered by the isopropyl ester. Reactions such as nitration (using HNO3/H2SO4) or further halogenation (e.g., with Br2/FeBr3) would be expected to primarily yield the 6-substituted product. byjus.com

Reduction and Oxidation Chemistry of this compound

The chemical behavior of this compound under reductive and oxidative conditions is diverse, allowing for selective transformations at the ester group or the aromatic bromine substituents.

Reduction of the Ester Group to Alcohol or Aldehyde

The isopropyl ester group can be reduced to yield either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Powerful reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are capable of reducing the ester to a primary alcohol. commonorganicchemistry.combyjus.comlibretexts.orgmasterorganicchemistry.com This reaction proceeds through a two-step mechanism involving nucleophilic acyl substitution followed by a nucleophilic addition to an aldehyde intermediate. The complete reduction yields (3,4-dibromo-5-methylphenyl)methanol. The reaction is typically carried out in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Reduction to Aldehyde: For the partial reduction of the ester to an aldehyde, a less reactive and more sterically hindered reducing agent is required. masterorganicchemistry.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comcommonorganicchemistry.comchemistrysteps.com By using one equivalent of DIBAL-H at low temperatures (typically -78 °C), the reaction can be stopped at the aldehyde stage, forming 3,4-dibromo-5-methylbenzaldehyde. commonorganicchemistry.comchemistrysteps.comorgosolver.com The low temperature stabilizes the tetrahedral intermediate, preventing the elimination of the alkoxy group and further reduction. chemistrysteps.com

Ester Reduction Reactions

| Product | Reagent | Typical Conditions | Selectivity |

|---|---|---|---|

| (3,4-dibromo-5-methylphenyl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF, followed by aqueous workup. byjus.com | Reduces esters and other carbonyls to alcohols. masterorganicchemistry.com |

| 3,4-dibromo-5-methylbenzaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343) or Hexane, -78 °C, ~1 equivalent of reagent. commonorganicchemistry.comcommonorganicchemistry.com | Selectively reduces esters to aldehydes at low temperatures. masterorganicchemistry.comyoutube.com |

Selective Reduction of Bromine Atoms

The carbon-bromine bonds on the aromatic ring can be cleaved through reductive dehalogenation, a synthetically useful process for removing halogen atoms that may have been used as blocking or directing groups. organic-chemistry.orgresearchgate.net

Catalytic hydrogenation is a common and effective method for this purpose. numberanalytics.com Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) can reduce aryl bromides. organic-chemistry.orgsci-hub.se The reaction conditions, including catalyst loading, hydrogen pressure, and temperature, can be tuned to achieve selectivity. libretexts.orgyoutube.com Generally, aryl bromides are more readily reduced than aryl chlorides, and selective reduction in the presence of other functional groups like esters is feasible. organic-chemistry.orgresearchgate.net For instance, catalytic hydrogenation under neutral conditions can remove bromo groups while leaving ester, nitro, or cyano groups intact. organic-chemistry.orgresearchgate.net Alternative hydrogen sources, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a palladium catalyst, can also be employed for debromination under mild, aqueous conditions. nih.gov

Selective Debromination Methods

| Method | Reagents & Catalyst | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Effective for aryl halides; selectivity can be controlled. organic-chemistry.orgsci-hub.se Aromatic rings require harsh conditions to be reduced. libretexts.orgyoutube.com |

| Transfer Hydrogenation | Formate salts (e.g., triethylammonium (B8662869) formate), Pd/C | Milder alternative to H₂ gas. |

| Hydride Reduction | NaBH₄, Pd[P(t-Bu)₃]₂ | Can be performed in water at room temperature. nih.gov |

| Photochemical Reduction | Visible light, Ir-based photocatalyst, H-donor (e.g., TTMSS) | A light-mediated method for hydrodebromination. acs.org |

Photochemical Reactivity and Degradation Pathways

This compound is expected to exhibit photochemical reactivity, primarily centered around the carbon-bromine bonds. Aromatic bromides are known to undergo photolysis, a process where light absorption leads to bond cleavage. nih.govucla.edu The C-Br bond is significantly weaker than the C-H, C-C, or C-O bonds within the molecule, making it the most likely site for photodissociation. researchgate.net

Upon absorption of ultraviolet (UV) light, a C-Br bond can break, generating a bromine radical and an aryl radical. nih.gov This process is a key step in the environmental degradation of brominated aromatic compounds. nih.gov The resulting aryl radical is highly reactive and can participate in several subsequent reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another organic molecule (like the isopropyl group on the ester) to form propan-2-yl 3-bromo-5-methylbenzoate or propan-2-yl 4-bromo-5-methylbenzoate.

Radical Combination: It could potentially combine with other radicals in the system.

Studies on related dibromobenzenes show that they undergo ultrafast predissociation upon photoexcitation. researchgate.net The degradation kinetics often follow a first-order model, and the rate can be influenced by the solvent and the wavelength of the irradiation. nih.gov When heated, brominated compounds can also decompose, emitting toxic fumes such as hydrogen bromide. nih.gov

Coordination Chemistry: this compound as a Ligand or Precursor

While direct studies on the coordination chemistry of this compound are not available, its structure suggests potential as a ligand in the formation of metal complexes. Metal-organic frameworks (MOFs) and coordination polymers are often constructed from metal ions and organic ligands that possess donor atoms like oxygen or nitrogen. nih.gov